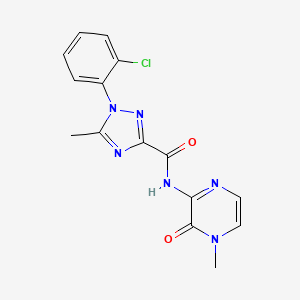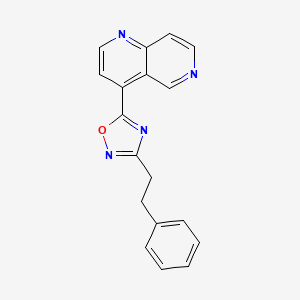![molecular formula C15H18N6O2S B6622936 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole](/img/structure/B6622936.png)
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique chemical structure, which exhibits a broad range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole has been extensively studied for its potential applications in various fields of research. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic agent for cancer and other diseases. In addition, this compound has been used as a tool for studying the mechanism of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole is not fully understood. However, studies have shown that this compound interacts with various biological targets, including enzymes, receptors, and ion channels. It has been suggested that the compound exerts its effects by altering the activity of these targets, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole has been shown to have a broad range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects in various cancer cell lines. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole in lab experiments is its broad range of biological activities. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it useful in a variety of research fields. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new biological targets for this compound, which may lead to the development of new therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical applications.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole involves the reaction of 2,5-dimethoxyaniline with 2-(4-methylpyrazol-1-yl)ethylthiol in the presence of sodium hydride. The resulting intermediate is then treated with sodium azide to yield the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-11-9-16-20(10-11)6-7-24-15-17-18-19-21(15)13-8-12(22-2)4-5-14(13)23-3/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHROVKOTHHZGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCSC2=NN=NN2C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)
![5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)